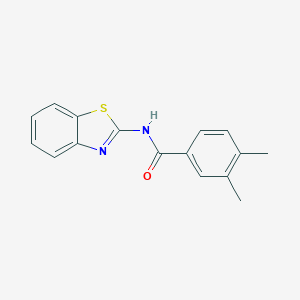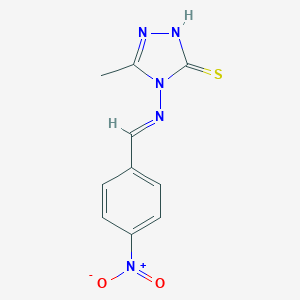
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 5-methyl-4-amino-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: 5-methyl-4-{[(E)-(4-aminophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol.
Substitution: Various substituted triazole derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Potential use in the development of corrosion inhibitors for metals.
Mecanismo De Acción
The mechanism of action of 4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 3-amino-5-mercapto-1,2,4-triazole
- 5-(3-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both the nitrophenyl and triazole moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9N5O2S |
|---|---|
Peso molecular |
263.28g/mol |
Nombre IUPAC |
3-methyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H9N5O2S/c1-7-12-13-10(18)14(7)11-6-8-2-4-9(5-3-8)15(16)17/h2-6H,1H3,(H,13,18)/b11-6+ |
Clave InChI |
JBTGQVJWHLONPW-IZZDOVSWSA-N |
SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


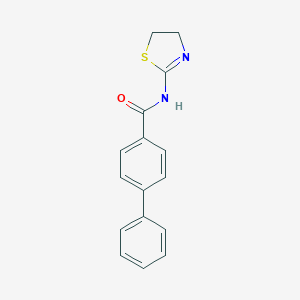
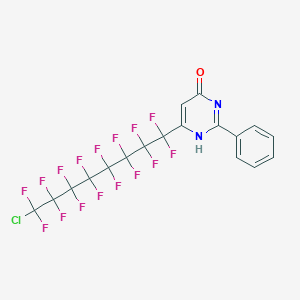
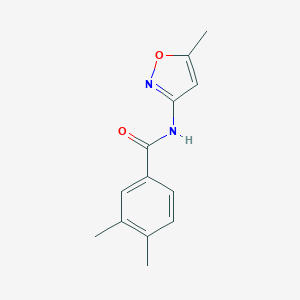
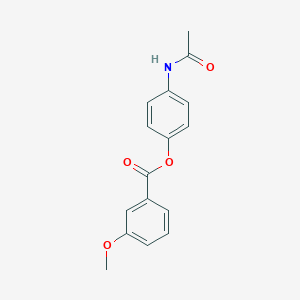


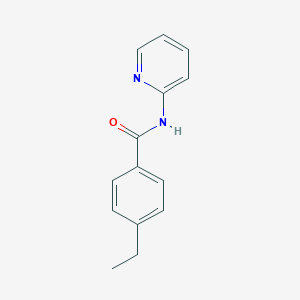

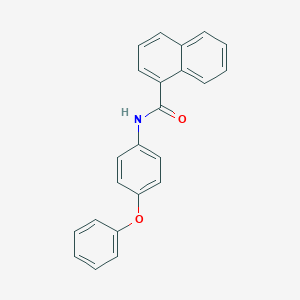
![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370805.png)
![N-(4,6-dimethyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B370806.png)
![2-(2-methylphenoxy)-N-(4'-{[(2-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370807.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)
